molecular formula C11H9N3O B3055694 n-nitroso-n-phenylpyridin-2-amine CAS No. 6631-38-5

n-nitroso-n-phenylpyridin-2-amine

Cat. No.: B3055694
CAS No.: 6631-38-5
M. Wt: 199.21 g/mol
InChI Key: CLDCABPAKSBURH-UHFFFAOYSA-N
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Description

N-nitroso-n-phenylpyridin-2-amine is a member of the N-nitrosamine family, which are compounds known for their mutagenic and carcinogenic properties . These compounds are typically formed through the reaction of secondary amines with nitrosating agents. This compound is of particular interest due to its unique structure, which combines a nitroso group with a phenylpyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-nitroso-n-phenylpyridin-2-amine can be achieved through various methods. One efficient approach involves the use of tert-butyl nitrite (TBN) under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields. Another practical method involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using commercially available reagents and catalysts. The process often includes steps such as nitrosation of secondary amines, followed by purification and isolation of the desired product. The use of tert-butyl nitrite and other nitrosating agents is common in industrial settings due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-nitroso-n-phenylpyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can be facilitated by water radical cations, which drive complex chemical transformations under ambient conditions . Reduction reactions typically involve the use of reducing agents such as hydrogen or metal hydrides.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl nitrite, nitromethane, and various oxidizing and reducing agents. Reaction conditions often involve mild temperatures and pressures to ensure the stability of the compound and to achieve high yields.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions may produce amines or other reduced derivatives.

Scientific Research Applications

N-nitroso-n-phenylpyridin-2-amine has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations and as a model compound for studying nitrosation reactions . In biology and medicine, it is studied for its mutagenic and carcinogenic properties, as well as its potential use in drug development . Industrial applications include its use in the synthesis of other N-nitrosamine compounds and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-nitroso-n-phenylpyridin-2-amine involves the formation of nitrosamines through the reaction of secondary amines with nitrosating agents. This process typically involves the generation of nitrosonium ions (NO+), which react with the amine group to form the nitrosamine. The molecular targets and pathways involved in the action of this compound include DNA and other cellular components, leading to mutagenic and carcinogenic effects .

Comparison with Similar Compounds

N-nitroso-n-phenylpyridin-2-amine can be compared with other N-nitrosamine compounds, such as N-nitrosodimethylamine and N-nitrosodiethylamine. These compounds share similar chemical properties and reactivity but differ in their specific structures and biological effects. This compound is unique due to its phenylpyridine moiety, which imparts distinct chemical and biological properties .

List of Similar Compounds:
  • N-nitrosodimethylamine
  • N-nitrosodiethylamine
  • N-nitrosomorpholine
  • N-nitrosopiperidine

These compounds are all part of the N-nitrosamine family and share similar chemical reactivity and biological effects.

Properties

IUPAC Name

N-phenyl-N-pyridin-2-ylnitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c15-13-14(10-6-2-1-3-7-10)11-8-4-5-9-12-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDCABPAKSBURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=N2)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984882
Record name N-Phenyl-N-pyridin-2-ylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6631-38-5
Record name N-Nitroso-N-phenyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6631-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC53091
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Phenyl-N-pyridin-2-ylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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